molecular formula C19H13Cl5N2O B11996281 N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide

N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide

Cat. No.: B11996281
M. Wt: 462.6 g/mol
InChI Key: JCRIGJRJJVYCAW-UHFFFAOYSA-N
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Description

This compound is a halogen-rich carboxamide featuring a trichloroethyl backbone linked to a 2,3-dichlorophenylamino group and a naphthalene-1-carboxamide moiety. Its structural complexity arises from multiple chlorine substitutions, which enhance lipophilicity and influence binding interactions.

Properties

Molecular Formula

C19H13Cl5N2O

Molecular Weight

462.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C19H13Cl5N2O/c20-14-9-4-10-15(16(14)21)25-18(19(22,23)24)26-17(27)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,18,25H,(H,26,27)

InChI Key

JCRIGJRJJVYCAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide typically involves a multi-step process. One common method includes the reaction of 2,3-dichloroaniline with 2,2,2-trichloroethanol to form an intermediate, which is then reacted with naphthalene-1-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound’s molecular formula is C12H13Cl5N2OC_{12}H_{13}Cl_5N_2O, with a molecular weight of approximately 378.51 g/mol. Its structure features a naphthalene ring substituted with a carboxamide group and a trichloroethyl moiety, which contributes to its biological activity and potential applications.

Anticancer Activity

Research indicates that compounds similar to N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide exhibit significant anticancer properties. The presence of the trichloroethyl group enhances the compound's ability to interact with cellular targets involved in tumor proliferation.

Case Study: Cytotoxicity Assays

A study evaluated various derivatives of naphthalene-based compounds against several cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The results demonstrated that certain substitutions on the naphthalene ring significantly increased cytotoxicity, indicating potential for further development as anticancer agents .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Research Findings

In vitro studies have demonstrated that similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial protein synthesis .

Pesticide Development

This compound has potential applications in agricultural chemistry as a pesticide. Its chlorinated structure may enhance its effectiveness against pests while providing stability in various environmental conditions.

Efficacy Studies

Field trials have indicated that chlorinated compounds can effectively control pest populations while minimizing non-target effects. This is particularly relevant in integrated pest management strategies .

Polymer Chemistry

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Synthesis of Functional Polymers

Research has explored the use of this compound in creating functionalized polymers that exhibit improved resistance to degradation and enhanced mechanical performance .

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Trichloroethyl Carboxamides

N-{2,2,2-Trichloro-1-[(2-Phenylethyl)Amino]Ethyl}Naphthalene-1-Carboxamide ()

  • Structural Differences : Replaces the 2,3-dichlorophenyl group with a phenylethyl substituent.
  • Physicochemical Properties: Molecular Weight: 421.75 vs. ~450–470 (estimated for the target compound due to additional Cl atoms). logP: 4.73 (indicative of high lipophilicity), likely higher in the target compound due to extra Cl atoms.

Binding Behavior: Compounds with trichloroethyl groups, such as S5 and S6 (), exhibit binding energies of -12.3 kcal/mol with GADD34:PP1.

Dichlorophenyl Derivatives

N,N'-Naphthalene-1,5-Diylbis[4-[(2,3-Dichlorophenyl)Azo]...] ()

  • Structural Differences : Incorporates azo linkages and additional aromatic systems.

Synthetic Routes :
Dichlorophenyl-substituted carboxamides are synthesized via coupling reactions, as seen in the preparation of 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide (). The target compound likely requires analogous steps, such as acid chloride formation and nucleophilic substitution, but with dichlorophenylamine as a reagent .

Naphthalene Carboxamides

1-[3-(Naphthalen-1-yl)Phenyl]Naphthalene ()

  • Structural Differences: Lacks the trichloroethyl and dichlorophenylamino groups but features a planar naphthalene core.
  • Crystallographic Data : Exhibits a planar geometry with mixed cis/trans configurations, suggesting conformational flexibility. The target compound’s naphthalene moiety may adopt similar packing arrangements in solid states .

N-(2-Aminoethyl)-1,2,3,4-Tetrahydronaphthalene-1-Carboxamide ()

  • Key Contrasts : Saturated tetrahydronaphthalene ring reduces aromaticity, lowering logP (estimated ~3.5) compared to the target compound’s fully aromatic system. This difference impacts membrane permeability and metabolic stability .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight logP logSw Hydrogen Bond Donors
Target Compound (Estimated) ~470 ~5.5 < -5.5 2
N-{2,2,2-Trichloro-1-[(2-Phenylethyl)...} 421.75 4.73 -5.15 2
S5 () ~450 4.8 -5.2 1

Research Implications

  • Synthetic Challenges : The target compound’s multiple chlorine atoms may necessitate stringent reaction conditions (e.g., anhydrous solvents, controlled temperatures) to avoid dehalogenation, as seen in and .
  • Bioactivity : Analogous trichloroethyl carboxamides () show moderate enzyme inhibition, suggesting the target compound could serve as a lead for optimizing hydrophobic binding pockets .

Biological Activity

N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological effects supported by research findings and case studies.

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular Formula C13H9Cl5N2O
Molecular Weight 418.5 g/mol
IUPAC Name N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]naphthalene-1-carboxamide
Canonical SMILES C1=CC=C(C(=C1)Cl)ClNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2

Synthesis

The synthesis of this compound typically involves multi-step reactions including halogenation and amination. The use of chlorinated amines and controlled reaction conditions is crucial to achieving high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, which can lead to:

  • Inhibition of Cell Growth: The compound may interfere with cellular proliferation pathways.
  • Induction of Apoptosis: It can trigger programmed cell death in certain cancer cell lines.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study conducted on various cancer cell lines demonstrated that the compound has an IC50 value indicating effective growth inhibition:

Cell LineIC50 (µg/mL)
HT2923.30 ± 0.35
Jurkat>1000

The presence of electron-withdrawing groups such as chlorine enhances its cytotoxic activity against these cells .

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Comparative studies have shown that compounds with similar structures exhibit varying degrees of antibacterial efficacy depending on their substituents .

Case Studies

Several case studies have been conducted to further explore the biological implications of this compound:

  • Study on Anticancer Effects: A recent study evaluated the anticancer effects of the compound on human colon cancer cells (HT29). The results indicated a significant reduction in cell viability when treated with varying concentrations of the compound over a 48-hour period.
  • Antimicrobial Efficacy Assessment: A separate study assessed the antimicrobial properties using a dilution method against standard bacterial strains. The results showed that the compound exhibited superior activity compared to commonly used antibiotics.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

Q. How is structural characterization performed for this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR: Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm; trichloroethyl signals at δ 4.5–5.0 ppm).
  • FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).
  • X-ray Crystallography: Resolve stereochemistry of the trichloroethyl group and confirm dihedral angles between naphthalene and dichlorophenyl rings .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₉H₁₂Cl₅N₂O requires m/z 482.9148).

Q. What in vitro and in vivo toxicity screening protocols are applicable?

Q. How can mechanistic studies resolve discrepancies between in vitro and in vivo toxicity data?

Methodological Answer: Discrepancies often arise from metabolic activation differences. To address this:

  • Metabolite Profiling: Use LC-MS/MS to identify reactive intermediates (e.g., epoxide or quinone metabolites) in liver microsomes.
  • Enzyme Inhibition Assays: Test CYP450 isoforms (CYP3A4, CYP2D6) for metabolic pathway saturation.
  • Dose-Response Modeling: Apply Hill equation or benchmark dose (BMD) analysis to reconcile in vitro IC₅₀ with in vivo NOAEL .

Q. What methodologies assess environmental persistence and degradation pathways?

Q. How can computational modeling elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinity to target proteins (e.g., cytochrome bc₁ complex in fungi).
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to evaluate electronic effects of chloro-substituents on amide reactivity.
  • Comparative SAR: Benchmark against analogs (e.g., dichlorophenyl vs. trichlorophenyl derivatives) to identify critical substituents .

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